molecular formula C15H17NO3S B1182158 2-Pyridinyl 4-tert-butylbenzenesulfonate

2-Pyridinyl 4-tert-butylbenzenesulfonate

Cat. No.: B1182158
M. Wt: 291.365
InChI Key: WQQCEXLMLKTIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinyl 4-tert-butylbenzenesulfonate is a sulfonate ester featuring a pyridinyl group at the 2-position and a bulky tert-butyl substituent on the benzene ring. This compound is hypothesized to function as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the sulfonate group acts as a leaving agent.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.365

IUPAC Name

pyridin-2-yl 4-tert-butylbenzenesulfonate

InChI

InChI=1S/C15H17NO3S/c1-15(2,3)12-7-9-13(10-8-12)20(17,18)19-14-6-4-5-11-16-14/h4-11H,1-3H3

InChI Key

WQQCEXLMLKTIEA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Properties of Sulfonate Esters and Pyridinyl Derivatives

Compound Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
This compound ~309 (estimated) 2-pyridinyl, tert-butyl Moderate (steric hindrance) Synthetic intermediate
Tosylate (4-methyl) 172.20 Methyl High (low steric bulk) Protecting groups, peptide synthesis
Remimazolam besylate 500.48 2-pyridinyl, besylate Pharmacological activity Anesthetic/sedative
Tovorafenib 506.29 2-pyridinylamino Kinase inhibition Pediatric glioma treatment

Research Findings and Challenges

  • Synthesis Insights : Pyridinyl sulfonates like this compound may require optimized conditions (e.g., elevated temperatures, polar solvents) to overcome steric effects, as seen in analogous heterocyclic syntheses .
  • Stability : The tert-butyl group likely improves thermal stability but reduces solubility in aqueous media, a trade-off critical for industrial applications.
  • Data Gaps : Specific kinetic or thermodynamic data for this compound are unavailable in the reviewed literature, necessitating further experimental studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.